molecular formula C15H18O4 B2827957 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid CAS No. 151434-99-0

2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid

Cat. No.: B2827957
CAS No.: 151434-99-0
M. Wt: 262.305
InChI Key: HTICJOPDXYGIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzyloxycarbonyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid typically involves the protection of cyclohexanecarboxylic acid with a benzyloxycarbonyl group. One common method is the reaction of cyclohexanecarboxylic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the parent cyclohexanecarboxylic acid.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of cyclohexanecarboxylic acid.

    Substitution: Formation of substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid depends on its specific application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at the carboxylic acid site. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound without the benzyloxycarbonyl group.

    Benzoic acid: A simpler aromatic carboxylic acid.

    Cyclohexylcarboxylic acid: A similar compound with a different substituent on the cyclohexane ring.

Uniqueness: 2-[(benzyloxy)carbonyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl and carboxylic acid groups, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-phenylmethoxycarbonylcyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTICJOPDXYGIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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